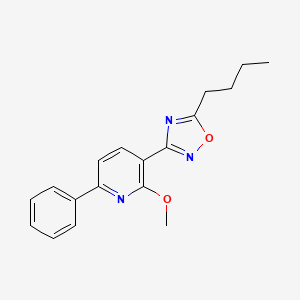
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide selectively blocks the AT2R in the peripheral nervous system, which has been shown to reduce pain and inflammation. The AT2R is involved in the regulation of pain and inflammation, and blocking this receptor has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in preclinical studies, but its precise biochemical and physiological effects are still being investigated. It is thought that this compound may act by reducing the release of pro-inflammatory cytokines and increasing the release of anti-inflammatory cytokines, but further research is needed to confirm this hypothesis.
実験室実験の利点と制限
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to be effective in reducing pain and inflammation in animal models of various types of chronic pain. However, there are also limitations to using this compound in laboratory experiments. It is a relatively new compound, and its precise mechanism of action and biochemical effects are still being investigated. Additionally, its efficacy and safety in humans are still being evaluated in clinical trials.
将来の方向性
There are several potential future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide. One area of interest is investigating its potential use in combination with other pain medications to enhance its analgesic effects. Another area of interest is investigating its potential use in other types of chronic pain, such as fibromyalgia and chronic low back pain. Additionally, further research is needed to fully understand its mechanism of action and biochemical effects, as well as its safety and efficacy in humans.
合成法
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-hydroxy-3-methylbenzaldehyde with ethyl cyanoacetate to form a substituted quinoline intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid to form the final product, this compound.
科学的研究の応用
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for chronic pain. Preclinical studies have shown that this compound can reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory pain. Clinical trials in humans have also shown promising results, with this compound demonstrating efficacy in reducing pain and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Safety and Hazards
特性
IUPAC Name |
N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-21(19(23)14-8-4-3-5-9-14)13-16-12-15-10-6-7-11-17(15)20-18(16)22/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMSGOKHRIBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














